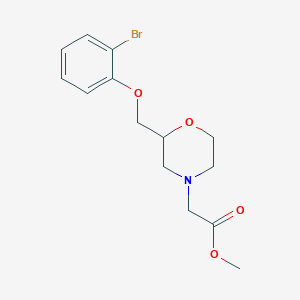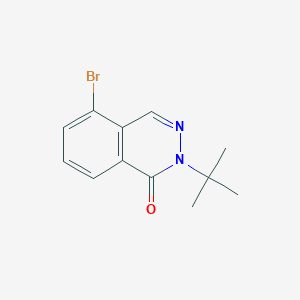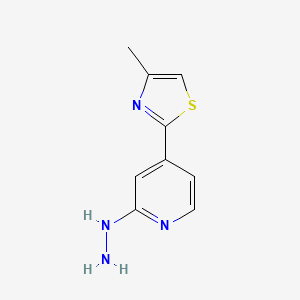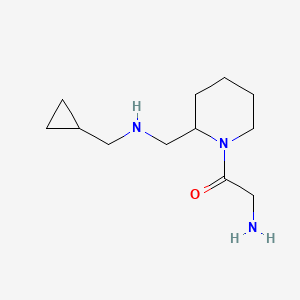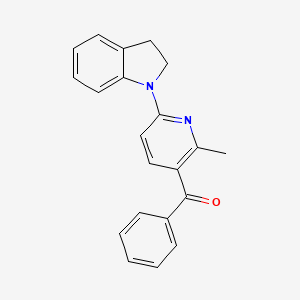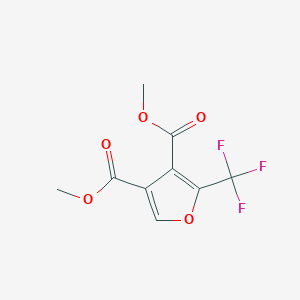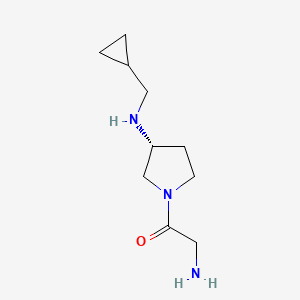
4-(5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound that features a tetrahydrofuran ring fused to an oxadiazole ring, which is further connected to an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)aniline typically involves a multi-step process. One common method starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. The tetrahydrofuran ring can be introduced via a nucleophilic substitution reaction, where a suitable tetrahydrofuran derivative reacts with the oxadiazole intermediate. Finally, the aniline group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-(5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents .
Scientific Research Applications
4-(5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Mechanism of Action
The mechanism of action of 4-(5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: This compound shares the oxadiazole ring but has a thiazole ring instead of a tetrahydrofuran ring.
4-(2,5-Dichlorothienyl)-1,3-thiazole: Similar in having a heterocyclic ring system but differs in the specific rings and substituents.
Uniqueness: 4-(5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)aniline is unique due to the presence of both the tetrahydrofuran and oxadiazole rings, which confer distinct chemical and biological properties. This combination of rings is less common compared to other heterocyclic compounds, making it a valuable target for research and development .
Properties
Molecular Formula |
C12H13N3O2 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
4-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C12H13N3O2/c13-9-5-3-8(4-6-9)11-14-15-12(17-11)10-2-1-7-16-10/h3-6,10H,1-2,7,13H2 |
InChI Key |
YSWGWFFWXVBSEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NN=C(O2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-(4-ethylphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11795423.png)

![tert-Butyl 4-((2-(ethoxycarbonyl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate](/img/structure/B11795440.png)
